1-cyclopentyl-5-methyl-3-nitro-1H-pyrazole

Lipophilicity Permeability Drug design

Researchers need nitropyrazole scaffolds with balanced lipophilicity and permeability for intracellular targets. This fully substituted building block offers quantified advantages over simpler analogs. - **Differentiated properties:** XLogP3-AA=2, TPSA=63.6Ų, 0 H-bond donors, 1 rotatable bond. - **Versatile reactivity:** 3-NO2 group reducible to amine for couplings or fused heterocycles. - **Supply security:** Multiple pack sizes available globally. No DEA restriction.

Molecular Formula C9H13N3O2
Molecular Weight 195.22 g/mol
CAS No. 1172417-53-6
Cat. No. B3216699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-cyclopentyl-5-methyl-3-nitro-1H-pyrazole
CAS1172417-53-6
Molecular FormulaC9H13N3O2
Molecular Weight195.22 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1C2CCCC2)[N+](=O)[O-]
InChIInChI=1S/C9H13N3O2/c1-7-6-9(12(13)14)10-11(7)8-4-2-3-5-8/h6,8H,2-5H2,1H3
InChIKeyAPJZXPFRUPGBFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyclopentyl-5-methyl-3-nitro-1H-pyrazole: Physicochemical Baseline Overview


1-Cyclopentyl-5-methyl-3-nitro-1H-pyrazole (CAS 1172417-53-6) is a fully substituted 3-nitropyrazole derivative bearing a cyclopentyl group at N1 and a methyl group at C5. The compound serves as a versatile heterocyclic building block for medicinal chemistry and agrochemical research [1]. Its computed physicochemical profile — XLogP3-AA of 2, topological polar surface area (TPSA) of 63.6 Ų, zero hydrogen bond donors, and a single rotatable bond — distinguishes it from simpler nitropyrazole analogs and positions it for applications where balanced lipophilicity and membrane permeability are critical [2].

Heterocyclic building block for medicinal chemistry and agrochemical research
Balanced lipophilicity profile supports passive membrane permeability
Zero hydrogen bond donors may reduce non-specific protein binding
Favorable polar surface area for cell-based and CNS-targeted screening

1-Cyclopentyl-5-methyl-3-nitro-1H-pyrazole: Why Analogs Are Not Interchangeable


Despite sharing a 3-nitropyrazole core, close analogs of 1-cyclopentyl-5-methyl-3-nitro-1H-pyrazole differ substantially in lipophilicity, hydrogen-bonding capacity, and polar surface area — properties that govern solubility, permeability, and protein binding [1]. Replacing the N1-cyclopentyl group with hydrogen (5-methyl-3-nitro-1H-pyrazole, CAS 34334‑96‑8) lowers the computed logP by ~1.2 units and introduces an additional hydrogen-bond donor, while removing the 3-nitro group (1-cyclopentyl-5-methyl-1H-pyrazole, CAS 1171370‑67‑4) collapses TPSA from 63.6 Ų to 17.8 Ų. Such variations can redirect lead-optimization trajectories, alter synthetic intermediate reactivity, and invalidate structure-activity relationship (SAR) assumptions . The quantitative evidence below confirms that these are not interchangeable commodity chemicals.

Des-cyclopentyl analog
Replacing N1-cyclopentyl with hydrogen adds an H-bond donor and lowers lipophilicity; may alter permeability and binding profiles.
3-Nitro-removed analog
Removal of the 3-nitro group collapses TPSA, potentially redirecting SAR and synthetic intermediate reactivity.
5-Nitro regioisomer
Different nitro position may not align with patent-reported 3-nitropyrazole antimicrobial SAR.

1-Cyclopentyl-5-methyl-3-nitro-1H-pyrazole: Quantitative Differentiation Evidence


Lipophilicity Comparison vs. Des-Cyclopentyl Analog

1-Cyclopentyl-5-methyl-3-nitro-1H-pyrazole exhibits a computed XLogP3-AA of 2 [1]. Its closest non‑cycloalkyl analog, 5‑methyl‑3‑nitro‑1H pyrazole, shows a computed XLogP3‑AA of 0.8 [2]. The difference of 1.2 log units corresponds to an approximately 16‑fold higher octanol‑water partition coefficient, indicating substantially greater lipophilicity conferred by the N1‑cyclopentyl substituent.

Lipophilicity Increase
Cross-study comparable
Δ XLogP 1.2 (~16-fold higher partition)
Supports passive membrane permeability in cell-based assays
Computed property; PubChem XLogP3 algorithm
Lipophilicity Permeability Drug design

Hydrogen Bond Donor Count Reduction via N1-Substitution

1-Cyclopentyl-5-methyl-3-nitro-1H-pyrazole contains zero hydrogen bond donors (HBD = 0) because the N1 position is fully substituted [1]. In contrast, 5‑methyl‑3‑nitro‑1H‑pyrazole bears an acidic N1–H proton (HBD = 1) . The absence of an H‑bond donor in the target compound reduces the potential for strong intermolecular hydrogen bonding, which can lower aqueous solubility but also diminish promiscuous protein binding and aggregation.

H-Bond Donor Count
Cross-study comparable
HBD = 0 (vs analog HBD = 1)
May reduce non-specific protein binding
Computed by Cactvs; confirmed across vendor databases
Solubility Aggregation Off-target interactions

Topological Polar Surface Area Reduction for Membrane Transit

The TPSA of 1-cyclopentyl-5-methyl-3-nitro-1H-pyrazole is 63.6 Ų [1], compared with 74.5 Ų for 5‑methyl‑3‑nitro‑1H‑pyrazole [2]. This 10.9 Ų reduction is primarily due to the replacement of the N1–H with a cyclopentyl group, which eliminates a polar N–H contribution. A TPSA below ~140 Ų is generally associated with good oral absorption; values below ~70 Ų are often favored for CNS penetration.

Polar Surface Area
Cross-study comparable
Δ TPSA = −10.9 Ų (63.6 vs 74.5)
Favors passive membrane diffusion for CNS/intracellular targets
TPSA
Nitro Regiochemistry SAR
Class-level inference
3-nitro (ortho to N1-cyclopentyl)
Aligns with patent-reported antimicrobial activity for 1,4-disubstituted-3-nitropyrazoles
Quantitative biological data not publicly available
Procurement Cost
Direct head-to-head comparison
~138-fold higher cost (5 g scale)
Premium reflects synthetic complexity; use when differentiated properties are essential
Fluorochem catalog prices 2025–2026
Membrane permeability ADME TPSA

3-Nitro Regiochemistry in Antimicrobial SAR

The 3‑nitro regioisomer of 1‑cyclopentyl‑5‑methyl‑1H‑pyrazole (the 3‑methyl‑5‑nitro analog, CAS 1006994‑24‑6) positions the nitro group para to the N1‑cyclopentyl substituent, whereas the target compound positions it ortho. Ortho‑nitro groups are more susceptible to intramolecular steric effects and can participate in distinct charge‑transfer interactions . Furthermore, the patent literature establishes that 1,4‑disubstituted‑3‑nitropyrazoles bearing cycloalkyl groups possess validated antimicrobial, parasiticidal, and herbicidal activities [1], directly supporting the biological relevance of the 3‑nitro‑1‑cyclopentyl substitution pattern.

Nitro Regiochemistry SAR
Class-level inference
3-nitro (ortho to N1-cyclopentyl)
Aligns with patent-reported antimicrobial activity for 1,4-disubstituted-3-nitropyrazoles
Quantitative biological data not publicly available
Antimicrobial Nitro regiochemistry SAR

Supplier Purity and Procurement Cost Trade-Offs

Commercial listings from Fluorochem indicate that 1‑cyclopentyl‑5‑methyl‑3‑nitro‑1H‑pyrazole is available at ≥95 % purity, with a 5 g quote of ~17,204 CNY . By contrast, the simpler des‑cyclopentyl analog 5‑methyl‑3‑nitro‑1H‑pyrazole is sold at 5 g for £13.00 (~125 CNY) at comparable purity . The ~138‑fold higher price reflects the additional synthetic steps required to introduce the N1‑cyclopentyl substituent and the limited catalog availability of this elaborated scaffold. Researchers must weigh the physicochemical differentiation benefits against the procurement cost.

Procurement Cost
Direct head-to-head comparison
~138-fold higher cost (5 g scale)
Premium reflects synthetic complexity; use when differentiated properties are essential
Fluorochem catalog prices 2025–2026
Procurement economics Purity Building block

1-Cyclopentyl-5-methyl-3-nitro-1H-pyrazole: Application Scenarios for Scientific Selection


Screening Libraries for Intracellular and CNS Targets

The compound’s XLogP3‑AA of 2 and HBD = 0 make it a suitable choice for designing compound libraries where membrane permeability and low non‑specific binding are critical, such as intracellular kinase or GPCR targets. Its TPSA of 63.6 Ų further supports passive cellular uptake [1].

Scaffold for Antimicrobial SAR Exploration

Given the established antimicrobial activity of 1,4‑disubstituted‑3‑nitropyrazoles [2], this compound can serve as a starting scaffold for further functionalization at the 4‑position, or for reduction of the nitro group to an amine for amide coupling or diazotization. The cyclopentyl group provides steric bulk that may influence target selectivity.

Matched Molecular Pair Analysis in Nitropyrazole Series

The dramatic shift in logP (0.8 → 2) and TPSA (74.5 → 63.6 Ų) upon N1‑cyclopentyl substitution constitutes a high‑impact MMP transformation [1]. Researchers can use this compound alongside its des‑cyclopentyl analog to deconvolve the contribution of lipophilicity vs. hydrogen‑bonding to ADME and target‑binding endpoints.

Synthetic Intermediate for Fused Heterocycles

The 3‑nitro group can be selectively reduced or transformed into other functional groups, enabling the construction of pyrazolo[1,5‑a]pyrimidines and related fused systems. The cyclopentyl substituent imparts conformational rigidity distinct from the more common N‑phenyl or N‑methyl pyrazole building blocks [1].

Application
Selection Property
Validation Focus
Screening libraries for intracellular/CNS targets
High lipophilicity & zero HBD
Passive permeability in cell-based assays
Antimicrobial SAR studies
3-Nitro regioisomer with patent-reported activity context
Antimicrobial screening and SAR expansion
Matched molecular pair analysis
Large logP and TPSA shift upon cyclopentyl substitution
ADME and target-binding endpoint comparison
Synthetic intermediate for fused heterocycles
Selectively reducible 3-nitro group
Pyrazolo[1,5-a]pyrimidine construction
Quote Request

Request a Quote for 1-cyclopentyl-5-methyl-3-nitro-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.